![molecular formula C8H7NS B13008134 5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
5-Methylbenzo[d]isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylbenzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring The isothiazole ring contains both sulfur and nitrogen atoms, making it a member of the azole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[d]isothiazole typically involves the condensation of appropriate precursors that contain both nitrogen and sulfur. One common method involves the reaction of an ortho-substituted aniline with sulfur and a suitable oxidizing agent. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the isothiazole ring .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiazole ring to its corresponding isothiazoline or isothiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, isothiazolines, and various substituted derivatives, depending on the specific reaction and conditions .
Aplicaciones Científicas De Investigación
5-Methylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 5-Methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the isothiazole ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Benzisothiazole: Similar in structure but lacks the methyl group at the 5-position.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the fused benzene ring.
Isoxazole: Contains an oxygen atom instead of sulfur in the five-membered ring.
Uniqueness: 5-Methylbenzo[d]isothiazole is unique due to the presence of both sulfur and nitrogen in the isothiazole ring, along with a methyl group at the 5-position. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-methyl-1,2-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGRNOOYAKHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
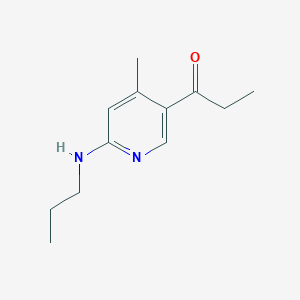
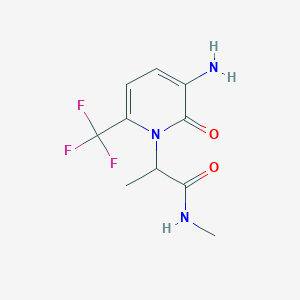
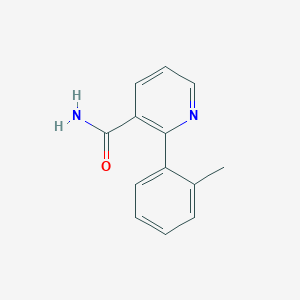
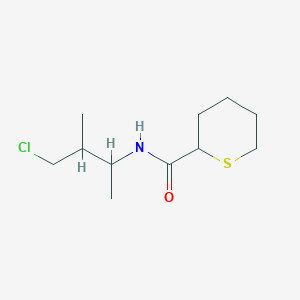
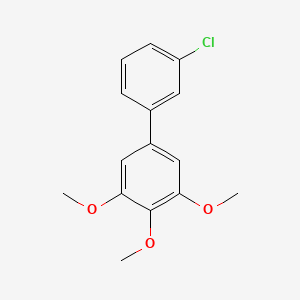
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)

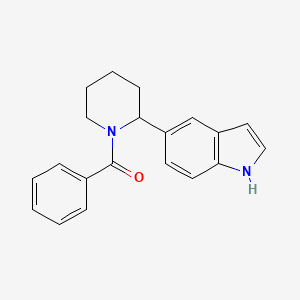
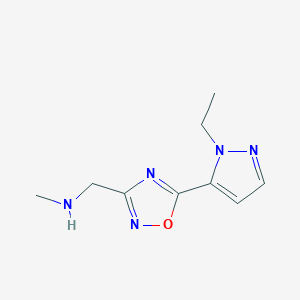
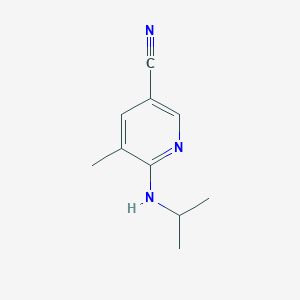

![3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
